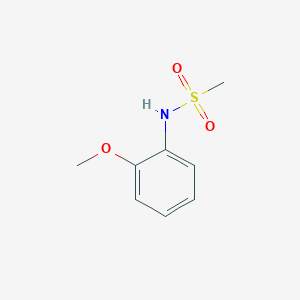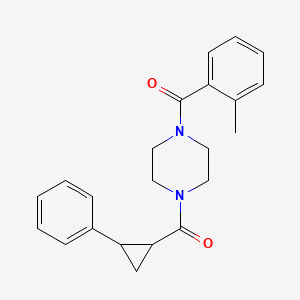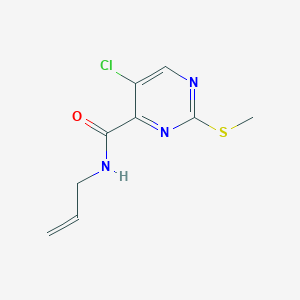
N-(2-methoxyphenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(2-methoxyphenyl)methanesulfonamide” is a chemical compound with the linear formula C8H11NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyphenyl)methanesulfonamide” is represented by the SMILES stringCS (NC1=C (OC)C=CC=C1) (=O)=O . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-6-4-3-5-7 (8)9-13 (2,10)11/h3-6,9H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Anticancer Research:
- Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl] (m-AMSA) has been evaluated in Phase II studies for its potential as an anticancer agent, particularly against malignant melanoma. However, it demonstrated limited clinical activity in this context (Arseneau et al., 1982).
- Another study on m-AMSA reported similar findings, with predominant toxicities like leukopenia, thrombocytopenia, and gastrointestinal symptoms. This study too found minimal effectiveness against malignant melanoma (Arseneau et al., 1982).
Chemical and Pharmacological Research:
- Investigations into the chemotherapeutic sensitivity of normal and leukemic hematopoietic progenitor cells to N-[4-(9-acridinylamino)-3-methoxyphenyl]-methanesulfonamide showed that it had a consistent inhibitory effect on these cells. This indicates potential for use in chemotherapy, though specifics regarding its efficacy and applications require further research (Spiro et al., 1981).
- Quantum-chemical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state, free energy, and molecular orbitals. Such studies contribute to a deeper understanding of these compounds and their potential applications in scientific research (Xue et al., 2022).
Molecular and Structural Analysis:
- Detailed studies have been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Karabacak et al., 2010).
- A study focusing on the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide revealed important information about its molecular behavior, which could have implications in various chemical and pharmacological applications (Oznobikhina et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAAKPNIDQJTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)methanesulfonamide | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)


![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)
![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)


![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)


![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)
![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)